N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-10-21-16-12(4-7-25-16)17(24)22(10)6-5-18-15(23)11-2-3-13-14(8-11)20-9-19-13/h2-4,7-9H,5-6H2,1H3,(H,18,23)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZZTBQLGYRPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the benzimidazole group. Key steps include:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under controlled conditions.
Attachment of the Benzimidazole Moiety: This step often involves nucleophilic substitution reactions where the benzimidazole group is introduced to the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The thienopyrimidine scaffold has been associated with the inhibition of specific kinases involved in cancer progression. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study demonstrated that derivatives of thienopyrimidines exhibited selective cytotoxicity against breast cancer cells. The mechanism involved the disruption of the cell cycle and induction of apoptosis through mitochondrial pathways, suggesting that N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide could be a candidate for further development in oncology .
Neurological Applications
The compound's ability to modulate neurotransmitter systems positions it as a potential candidate for treating neurological disorders. Specifically, its interaction with NMDA receptors could be leveraged to develop treatments for conditions like Alzheimer's disease and schizophrenia.
Research Insights:
In related research, thienopyrimidinones have been identified as NMDA receptor modulators, which can enhance cognitive function and neuroprotection. This class of compounds may provide therapeutic benefits by improving synaptic transmission and reducing neurodegeneration .
Antimicrobial Properties
The structural features of this compound suggest potential antimicrobial activity. Compounds with similar frameworks have been reported to exhibit antibacterial and antifungal properties.
Evidence:
A study focusing on benzimidazole derivatives indicated that modifications to the structure could enhance antimicrobial efficacy against resistant strains of bacteria, suggesting that this compound could be optimized for broader antimicrobial applications .
Cardiovascular Applications
The compound's influence on vascular endothelial growth factor (VEGF) signaling pathways indicates its potential role in cardiovascular health. Inhibitors targeting VEGF receptors are critical in treating diseases characterized by abnormal angiogenesis.
Clinical Relevance:
Research has shown that derivatives from similar chemical classes can inhibit VEGF receptor tyrosine kinases, leading to reduced tumor growth and improved outcomes in cardiovascular diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profile of this compound. Various modifications to the thienopyrimidine core may yield compounds with enhanced biological activity.
Data Table: SAR Insights
Mechanism of Action
The mechanism of action of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidinone vs. Pyrimido[4,5-d]pyrimidinone
The thieno[2,3-d]pyrimidinone core in the target compound differs from pyrimido[4,5-d]pyrimidinone derivatives (e.g., compound 3e in ) by replacing a nitrogen atom with sulfur. This substitution increases lipophilicity and may enhance membrane permeability compared to nitrogen-rich analogs .
Benzo[d]imidazole vs. Substituted Imidazoles
The benzo[d]imidazole group in the target compound contrasts with methoxy-substituted phenylimidazoles (e.g., ’s 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide). Methoxy groups improve solubility but reduce metabolic stability due to demethylation pathways. The unsubstituted benzimidazole in the target compound may prioritize target binding over solubility .
Linker and Substituent Analysis
- 2-Methyl Group on Thienopyrimidinone: This substituent likely sterically shields the 4-oxo group, reducing susceptibility to enzymatic degradation compared to unsubstituted analogs.
Pharmacological Activity Trends
While direct activity data for the target compound is unavailable, structurally related compounds exhibit diverse biological profiles:
- Antimicrobial Activity: 5-oxo-imidazole derivatives () show growth inhibition against microbes, suggesting the 4-oxothienopyrimidine moiety in the target compound may confer similar properties through electron-deficient interactions with microbial enzymes .
- Kinase Inhibition Potential: The acrylamide-containing pyrimidine derivative in (3e) highlights the role of fused heterocycles in targeting kinase ATP-binding pockets. The thienopyrimidinone core in the target compound may mimic this interaction .
Comparative Data Table
Key Research Findings and Limitations
- Structural Advantages: The sulfur atom in the thienopyrimidinone core may improve metabolic stability over nitrogen-rich analogs .
- Activity Gaps: No direct antimicrobial or kinase inhibition data exists for the target compound; inferences are drawn from analogs .
- Synthetic Challenges : The ethyl linker and unsubstituted benzimidazole may complicate solubility, necessitating formulation optimization.
Biological Activity
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure combining a thieno[2,3-d]pyrimidine moiety with a benzimidazole derivative. Its molecular formula is with a molecular weight of 372.4 g/mol. The structural diversity contributes to its biological activity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. In a study involving various synthesized compounds, derivatives similar to this compound showed enhanced antimicrobial activity compared to standard antibiotics such as Streptomycin. The mechanism of action was suggested to involve interaction with ribosomal RNA and tRNA methyltransferases, which are critical for protein synthesis in bacteria .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. A study demonstrated that thieno[2,3-d]pyrimidine derivatives could inhibit melanin synthesis in murine B16 melanoma cells, indicating possible applications in skin cancer treatment. The compounds were found to enhance melanin content significantly compared to the reference drug 8-MOP .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Protein Synthesis : By targeting ribosomal components, the compound may disrupt bacterial growth.
- Melanin Synthesis Modulation : The compound's ability to influence melanin synthesis suggests an interaction with cellular signaling pathways involved in pigmentation and potentially cancer proliferation.
Case Studies
Research Findings
Recent studies have highlighted the versatility of thieno[2,3-d]pyrimidine derivatives:
- Antimicrobial Efficacy : Compounds were tested against a range of bacterial strains, showing varying degrees of effectiveness. The most active derivatives demonstrated superior binding affinity to bacterial ribosomal RNA.
- Antitumor Activity : In vitro assays indicated that specific derivatives could reduce cell viability in cancer cell lines, suggesting a pathway for therapeutic development.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Stepwise Condensation : Begin with the condensation of intermediates, such as coupling thieno[2,3-d]pyrimidinone derivatives with benzimidazole precursors under controlled pH (e.g., using NaHCO₃ to neutralize byproducts). Monitor reaction progress via HPLC .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate the product. Validate purity using HPLC (≥98%) and confirm via LC-MS .
- Reaction Optimization : Use Design of Experiments (DoE) to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading. Statistical analysis (e.g., ANOVA) identifies optimal conditions .
Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Analysis : Use ¹H/¹³C NMR to confirm the benzimidazole and thienopyrimidine moieties. For example, the 4-oxo group in the thienopyrimidine ring appears at ~170 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H]⁺ at 394.47 Da, matching theoretical calculations) .
- X-ray Crystallography : If crystalline, determine the 3D structure to resolve ambiguities in regiochemistry (e.g., distinguishing between N-alkylation sites) .
Advanced: How can computational methods enhance the design of derivatives for improved biological activity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution in the thienopyrimidine core, predicting sites for electrophilic substitution. Compare HOMO/LUMO gaps to assess reactivity .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with binding energies ≤ -8 kcal/mol and hydrogen bonds to catalytic residues .
- QSAR Modeling : Train models on IC₅₀ data from analogs to correlate substituent properties (e.g., logP, polar surface area) with activity. Validate via leave-one-out cross-validation (R² > 0.7) .
Advanced: What strategies resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in mouse serum) and membrane permeability (Caco-2 assay) to identify metabolic liabilities. Poor bioavailability often explains in vivo discrepancies .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, hydroxylation at the benzimidazole ring may reduce activity .
- Dose-Response Refinement : Conduct in vivo studies with adjusted dosing regimens (e.g., bid vs. qd) based on in vitro EC₅₀ values. Use non-compartmental analysis (NCA) to model exposure-response relationships .
Basic: How should researchers design assays to evaluate this compound’s enzyme inhibition potential?
Methodological Answer:
- Kinase Inhibition Assay : Use a fluorescence-based ADP-Glo™ assay. Incubate the compound (1–100 µM) with recombinant kinase and ATP. Calculate IC₅₀ via nonlinear regression of % inhibition vs. log[concentration] .
- Control Validation : Include staurosporine as a positive control (IC₅₀ ~1 nM) and DMSO as a vehicle control. Normalize data to baseline activity .
Advanced: What approaches are recommended for analyzing conflicting SAR data across analogs?
Methodological Answer:
- Meta-Analysis : Aggregate published IC₅₀ values into a database. Use clustering algorithms (e.g., hierarchical clustering) to group compounds by substituent patterns and activity profiles .
- Counter-Screening : Test disputed compounds against off-target proteins (e.g., cytochrome P450s) to rule out promiscuity. Prioritize analogs with >10-fold selectivity .
- Crystallographic Validation : Resolve co-crystal structures of conflicting analogs bound to the target. Compare binding modes to identify critical interactions (e.g., π-stacking vs. hydrogen bonding) .
Basic: What are the best practices for ensuring reproducibility in biological assays?
Methodological Answer:
- Standardized Protocols : Adhere to MIAME guidelines for assay reporting. Document buffer composition (e.g., 10 mM MgCl₂, 1 mM DTT) and incubation times (±5% tolerance) .
- Replicate Design : Perform triplicate measurements per concentration. Use Z’-factor analysis (Z’ > 0.5) to validate assay robustness .
Advanced: How can researchers leverage hybrid computational-experimental workflows for reaction optimization?
Methodological Answer:
- Reaction Path Search : Apply artificial force-induced reaction (AFIR) methods to explore possible intermediates. Validate pathways with DFT-calculated transition states .
- High-Throughput Screening (HTS) : Test 96 reaction conditions (e.g., varying solvents, bases) in parallel. Use machine learning (e.g., random forest) to predict optimal conditions from partial datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
